molecular formula C12H11IN4O3 B316109 N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

Cat. No.: B316109
M. Wt: 386.15 g/mol
InChI Key: KYOIRSYNWSAKNA-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide is a complex organic compound that features both an imidazole ring and an acetamide group. The presence of a nitro group and an iodine atom in its structure makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by nitration to introduce the nitro group Finally, the iodophenyl group is introduced via halogenation reactions, using iodine as the halogenating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide involves its interaction with biological molecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. The iodine atom may also contribute to the compound’s reactivity and ability to form covalent bonds with biological targets .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H11IN4O3

Molecular Weight

386.15 g/mol

IUPAC Name

N-(2-iodophenyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C12H11IN4O3/c1-8-14-6-12(17(19)20)16(8)7-11(18)15-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,15,18)

InChI Key

KYOIRSYNWSAKNA-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1CC(=O)NC2=CC=CC=C2I)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(N1CC(=O)NC2=CC=CC=C2I)[N+](=O)[O-]

Origin of Product

United States

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